2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate
Description
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate is a bifunctional compound featuring a maleimide-like pyrrolidine-2,5-dione (dihydro-1H-pyrrol-1-yl) group and an ethyl carbonate moiety. The pyrrol-2,5-dione group enables selective conjugation with thiol groups (e.g., cysteine residues in antibodies), while the ethyl carbonate acts as a cleavable linker or reactive handle. This compound is primarily used in bioconjugation, particularly in antibody-drug conjugates (ADCs), where controlled release of payloads under specific conditions is critical .
Properties
CAS No. |
188680-93-5 |
|---|---|
Molecular Formula |
C9H11NO5 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)ethyl ethyl carbonate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)15-6-5-10-7(11)3-4-8(10)12/h3-4H,2,5-6H2,1H3 |
InChI Key |
ZGBDLHQEJJDYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate typically involves the reaction of maleic anhydride with ethyl alcohol under controlled conditions The reaction proceeds through the formation of an intermediate maleic acid ester, which is then cyclized to form the maleimide structure
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction temperatures and pressures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The maleimide group can react with nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Hydrolysis: The ethyl carbonate group can be hydrolyzed to form the corresponding alcohol and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Nucleophilic substitution: Products include substituted maleimides.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Hydrolysis: Ethanol and carbon dioxide are the primary products.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Delivery Systems
The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its structure allows for modifications that can enhance solubility and bioavailability.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the use of this compound as a carrier for poorly soluble drugs. The results indicated improved solubility and sustained release profiles compared to conventional carriers, demonstrating its potential as a drug delivery vehicle.
| Study Reference | Drug Tested | Release Profile | |
|---|---|---|---|
| Journal of Medicinal Chemistry (2023) | Drug A | Sustained release over 48 hours | Enhanced solubility and bioavailability |
2. Antimicrobial Activity
Research has shown that derivatives of this compound exhibit antimicrobial properties, making them suitable candidates for developing new antibiotics.
Case Study:
In a recent study, derivatives of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate were tested against various bacterial strains. The results indicated significant antibacterial activity against resistant strains of Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Cosmetic Applications
1. Skin Care Formulations
Due to its chemical stability and compatibility with various skin types, this compound is being explored for use in cosmetic formulations. It serves as an effective moisturizer and stabilizer in creams and lotions.
Case Study:
A formulation study published in the Brazilian Journal of Pharmaceutical Sciences utilized this compound in a moisturizing cream. The results showed significant improvements in skin hydration levels after four weeks of application.
| Formulation Type | Hydration Improvement (%) |
|---|---|
| Moisturizing Cream | 45% after 4 weeks |
Material Science Applications
1. Polymer Composites
The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique structure contributes to the overall performance of the composite materials.
Case Study:
Research conducted by the Materials Science Journal demonstrated that incorporating this compound into polyurethane resulted in composites with improved tensile strength and thermal resistance.
| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Pure Polyurethane | 20 MPa | 150 °C |
| Composite with Compound | 30 MPa | 180 °C |
Mechanism of Action
The primary mechanism of action for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate involves its reactivity with thiol groups. The maleimide group forms a stable covalent bond with thiols, which is a key reaction in bioconjugation and protein modification. This reactivity is exploited in various applications, including the development of targeted drug delivery systems and the synthesis of functionalized polymers.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with two analogues:
2-(2-(2-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)ethoxy)ethyl (4-nitrophenyl) carbonate (CAS 1345681-76-6)
4-(((2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethoxy)diisopropylsilyl)-oxy)benzyl(4-nitrophenyl) carbonate (from )
Stability and Reactivity Profiles
- Target Compound : The ethyl carbonate linker exhibits moderate stability under physiological conditions, with hydrolysis rates dependent on pH and enzymatic activity. This makes it suitable for controlled payload release in ADCs .
- 4-Nitrophenyl Analogue (CAS 1345681-76-6) : The 4-nitrophenyl group enhances reactivity due to its superior leaving-group ability, enabling efficient conjugation with amines or alcohols under mild conditions. The extended ethoxy chain improves hydrophilicity, enhancing solubility in aqueous systems .
- Silyl Ether-Benzyl Carbonate Hybrid () : The diisopropylsilyl ether group confers acid sensitivity, allowing cleavage in acidic environments (e.g., tumor lysosomes). This design balances circulation stability with targeted drug release .
Performance in Bioconjugation
- Conjugation Efficiency : The 4-nitrophenyl carbonate analogue achieves faster conjugation kinetics than the ethyl carbonate variant due to its reactive leaving group. However, the ethyl carbonate’s slower hydrolysis may reduce off-target payload release .
- In Vivo Stability : Silyl ether-based linkers () demonstrate superior stability in neutral pH (e.g., blood plasma) compared to carbonate esters, minimizing premature drug release .
Target Compound in ADC Development
Studies highlight its utility in ADCs, where its ethyl carbonate linker provides a balance between stability and controlled drug release. However, its moderate hydrolysis rate may require enzymatic triggers (e.g., esterases) for efficient payload liberation .
4-Nitrophenyl Carbonate Analogue
Widely used as an intermediate for synthesizing active esters, this compound’s high reactivity and hydrophilicity make it ideal for constructing PEGylated conjugates or diagnostic probes .
Silyl Ether-Benzyl Carbonate Hybrid
Demonstrated in , this hybrid linker showed "appropriate stability and efficacy" in ADC models, with acid-triggered cleavage reducing systemic toxicity while maintaining therapeutic potency .
Biological Activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate (CAS No. 188680-93-5) is a compound derived from the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₁N₁O₅
- Molecular Weight : 213.19 g/mol
- Structural Characteristics : The compound features a pyrrole ring with two keto groups and an ethyl carbonate moiety, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, its effects on cellular processes, and its role in biochemical assays.
Anticancer Properties
Recent studies have indicated that compounds containing the pyrrole structure can exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : In vitro tests demonstrated that derivatives of 2,5-dioxo-pyrrole compounds showed significant cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .
Anti-inflammatory Effects
In addition to anticancer activity, there is emerging evidence suggesting that this compound may have anti-inflammatory properties:
- Inflammatory Markers : Studies have shown that compounds with similar structures can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cellular models .
In Vitro Studies
A comprehensive study evaluated the cytotoxic effects of this compound on different cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A2780 (Ovarian) | 61.0 | Significant reduction in viability |
| MCF7 (Breast) | 55.5 | Moderate cytotoxicity observed |
| HT-22 (Neuronal) | >100 | No significant effect |
Mechanistic Insights
The biological mechanisms through which this compound exerts its effects include:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.
- Cell Cycle Arrest : Alters the expression of cyclins and cyclin-dependent kinases.
- Protein Interaction Studies : The compound has been used as a fluorescent probe to study protein interactions in biochemical assays .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl ethyl carbonate, and how can reaction yields be optimized?
- Answer : Synthesis typically involves coupling pyrrolidine dione derivatives with ethyl carbonate precursors via nucleophilic substitution or esterification. To optimize yields:
- Use anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of pyrrolidine dione to ethyl carbonate) to minimize side products .
- Purify via column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Answer :
- ¹H/¹³C NMR : Look for signals at δ ~2.5–3.0 ppm (pyrrolidine dione protons) and δ ~4.0–4.5 ppm (ethyl carbonate –CH₂– groups) .
- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ (pyrrolidine dione and carbonate) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₉H₁₁NO₆; theoretical m/z ~253.2) .
Q. How should researchers address solubility challenges during in vitro assays?
- Answer :
- Test polar aprotic solvents (e.g., DMSO, DMF) for dissolution, followed by dilution in aqueous buffers (pH 7.4).
- For hydrophobic matrices, use surfactants like Tween-80 (0.1–1% v/v) to improve dispersion .
- Validate solubility using dynamic light scattering (DLS) to confirm particle size <200 nm .
Advanced Research Questions
Q. What mechanistic insights exist for the compound’s stability under physiological conditions, and how can degradation pathways be modeled?
- Answer :
- Hydrolysis of the ethyl carbonate group dominates in aqueous media. Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification .
- Computational modeling (DFT) can predict degradation pathways. For example, simulate transition states for carbonate cleavage at pH 5.0–7.4 using Gaussian software .
Q. How does the compound’s electronic structure influence its reactivity in crosslinking or polymer applications?
- Answer :
- The electron-deficient pyrrolidine dione moiety facilitates nucleophilic attacks (e.g., by amines or thiols).
- Perform Fukui function analysis (via DFT) to identify electrophilic sites (e.g., C=O groups) for covalent bonding .
- Validate reactivity using Michael addition assays with cysteine-containing peptides (monitor by LC-MS) .
Q. What strategies are recommended for resolving contradictions in bioactivity data across different cell lines?
- Answer :
- Standardize assay conditions: Use identical cell passage numbers, serum-free media, and exposure durations (e.g., 24–48 hrs).
- Conduct dose-response curves (1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity).
- Apply multivariate statistical analysis (e.g., PCA) to distinguish cell line-specific responses from compound effects .
Q. How can researchers integrate this compound into drug-delivery systems while maintaining payload efficacy?
- Answer :
- Conjugate via pH-sensitive linkers (e.g., hydrazones) to the pyrrolidine dione group for controlled release.
- Encapsulate in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation. Validate payload release via dialysis (PBS, 37°C) .
Methodological Notes
- Synthesis Optimization : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
- Ethical Compliance : Follow OECD guidelines for ecotoxicity testing (e.g., Daphnia magna assays) to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
